molecular formula C20H24N4O2 B5088518 2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one

2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B5088518
M. Wt: 352.4 g/mol
InChI Key: WBSZZGDKQGNGHK-UHFFFAOYSA-N
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Description

2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is known for its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes .

Preparation Methods

The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps. The synthetic route often starts with the preparation of the piperazine derivative, followed by its coupling with a quinazolinone derivative. The reaction conditions usually involve the use of organic solvents and catalysts to facilitate the coupling reaction . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with alpha1-adrenergic receptors. These receptors are activated or blocked by the compound, leading to various physiological effects. The molecular targets include the alpha1A-, alpha1B-, and alpha1D-adrenergic receptor subtypes . The pathways involved include the contraction of smooth muscles in blood vessels and the lower urinary tract .

Comparison with Similar Compounds

Similar compounds to 2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one include:

The uniqueness of this compound lies in its specific binding affinity and pharmacokinetic profile, which make it a promising candidate for further research and development .

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-14-11-16-15(18(25)12-14)13-21-20(22-16)24-9-7-23(8-10-24)17-5-3-4-6-19(17)26-2/h3-6,13-14H,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSZZGDKQGNGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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